molecular formula C9H15N2O7P B14008345 furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide CAS No. 20457-76-5

furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide

Cat. No.: B14008345
CAS No.: 20457-76-5
M. Wt: 294.20 g/mol
InChI Key: YUPWRLMBWBUHCU-UHFFFAOYSA-N
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Description

Furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide is a compound that combines the properties of furan derivatives and organophosphorus compounds Furan derivatives are known for their wide range of biological activities, while organophosphorus compounds are often used in various industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, starting from 2-bromo-5-nitro furan with hydroxy phenyl boronic acids under microwave irradiation in the presence of palladium catalysts . Another method involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include furanones, amines, and halogenated furan derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide involves its interaction with biological molecules. The furan ring can interact with enzymes and receptors, while the organophosphorus moiety can inhibit certain enzymes by forming covalent bonds with active site residues. This dual functionality makes it a versatile compound in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide is unique due to its combination of a furan ring and an organophosphorus moiety, which imparts a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

20457-76-5

Molecular Formula

C9H15N2O7P

Molecular Weight

294.20 g/mol

IUPAC Name

furan-2-ylmethanamine;2-hydroxy-5-methyl-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C5H7NO.C4H8NO6P/c6-4-5-2-1-3-7-5;1-4(5(6)7)2-10-12(8,9)11-3-4/h1-3H,4,6H2;2-3H2,1H3,(H,8,9)

InChI Key

YUPWRLMBWBUHCU-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(=O)(OC1)O)[N+](=O)[O-].C1=COC(=C1)CN

Origin of Product

United States

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